2-[(1-Benzyl-piperidin-3-ylmethyl)-methyl-amino]-ethanol
CAS No.:
Cat. No.: VC13447119
Molecular Formula: C16H26N2O
Molecular Weight: 262.39 g/mol
* For research use only. Not for human or veterinary use.
![2-[(1-Benzyl-piperidin-3-ylmethyl)-methyl-amino]-ethanol -](/images/structure/VC13447119.png)
Molecular Formula | C16H26N2O |
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Molecular Weight | 262.39 g/mol |
IUPAC Name | 2-[(1-benzylpiperidin-3-yl)methyl-methylamino]ethanol |
Standard InChI | InChI=1S/C16H26N2O/c1-17(10-11-19)12-16-8-5-9-18(14-16)13-15-6-3-2-4-7-15/h2-4,6-7,16,19H,5,8-14H2,1H3 |
Standard InChI Key | QHAPGQLMSXWGBI-UHFFFAOYSA-N |
SMILES | CN(CCO)CC1CCCN(C1)CC2=CC=CC=C2 |
Canonical SMILES | CN(CCO)CC1CCCN(C1)CC2=CC=CC=C2 |
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 2-[(1-benzylpiperidin-3-yl)methyl-methylamino]ethanol, reflects its hierarchical structure:
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A piperidine ring substituted at the 1-position with a benzyl group.
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A methylamino group (-N(CH₃)-) attached to the 3-methyl position of the piperidine.
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An ethanol moiety (-CH₂CH₂OH) linked to the methylamino nitrogen.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₂₆N₂O | |
Molecular Weight | 262.39 g/mol | |
SMILES | CN(CCO)CC1CCCN(C1)CC2=CC=CC=C2 | |
InChI Key | QHAPGQLMSXWGBI-UHFFFAOYSA-N |
The canonical SMILES string confirms the connectivity: the benzyl group (C₆H₅CH₂-) is bonded to the piperidine nitrogen, while the methylamino-ethanol chain extends from the 3-methyl position.
Structural Analogues and Comparative Analysis
Compounds with related benzylpiperidine scaffolds exhibit diverse biological activities, suggesting potential applications for the target molecule:
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2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino} derivatives demonstrate high affinity for sigma receptors (σ₁R) and cholinesterase inhibition, highlighting the pharmacological relevance of the benzylpiperidine motif .
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2-[(1-Benzyl-piperidin-3-yl)-methyl-amino]-ethanol (C₁₅H₂₄N₂O), a structural analog lacking the 3-methyl group, shares similar synthetic pathways and potential receptor interactions.
Synthesis and Preparation
General Synthetic Strategies
The synthesis of 2-[(1-Benzyl-piperidin-3-ylmethyl)-methyl-amino]-ethanol likely follows multi-step protocols analogous to those used for related piperidine derivatives:
Step 1: Piperidine Ring Formation
Piperidine cores are typically synthesized via cyclization reactions. For example, 2-chloro-4-(pyridin-3-yl)pyrimidine can undergo Suzuki-Miyaura coupling with boronic acids to introduce aryl groups .
Step 3: Functionalization with Methylamino-Ethanol
The methylamino-ethanol side chain is introduced via nucleophilic substitution or alkylation. For instance, propanephosphonic acid anhydride (T3P) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed as coupling agents in analogous syntheses .
Table 2: Representative Reagents and Conditions
Step | Reagent/Condition | Role | Source |
---|---|---|---|
1 | Suzuki-Miyaura coupling | Aryl group introduction | |
2 | SnCl₂, ethanol/ethyl acetate | Nitro reduction | |
3 | T3P, EDC | Amide/amine coupling |
Biological Activity and Hypothesized Mechanisms
Sigma Receptor Interactions
Benzylpiperidine derivatives, such as 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, exhibit nanomolar affinity for σ₁R (K₁ = 1.45 nM) and inhibit acetylcholinesterase (AChE, IC₅₀ = 13 nM) . The target compound’s benzylpiperidine core and flexible ethanol side chain may facilitate similar receptor binding, though empirical validation is required.
Research Gaps and Future Directions
Priority Research Areas
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